2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H11IO It is a derivative of benzoannulene, characterized by the presence of an iodine atom at the 2-position and a ketone group at the 5-position
Properties
Molecular Formula |
C11H11IO |
|---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
2-iodo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H11IO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4H2 |
InChI Key |
SGQZCVFFGYJMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the iodination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), and low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water), and controlled temperatures.
Major Products
Substitution: Various substituted benzoannulenes depending on the nucleophile used.
Reduction: 2-Iodo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol.
Oxidation: 2-Iodo-6,7,8,9-tetrahydro-5H-benzoannulen-5-carboxylic acid.
Scientific Research Applications
2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In chemical reactions, the iodine atom and the ketone group play crucial roles in determining the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the ketone group can participate in nucleophilic addition and reduction reactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : Lacks the iodine atom, making it less reactive in substitution reactions.
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in chemical reactions.
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Contains a methoxy group instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and provides distinct chemical properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
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